

Spectroscopic Analysis of 2-Ethyl-3-methyl-1-pentene: A Technical Guide

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Compound of Interest

Compound Name: **2-Ethyl-3-methyl-1-pentene**

Cat. No.: **B13827903**

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This guide provides a comprehensive overview of the spectroscopic data for **2-Ethyl-3-methyl-1-pentene**, targeting researchers, scientists, and professionals in drug development. Below, you will find detailed tables of spectroscopic data, experimental protocols for acquiring such data, and a workflow diagram illustrating the analytical process.

Data Presentation

The following tables summarize the predicted and experimental spectroscopic data for **2-Ethyl-3-methyl-1-pentene** and its isomers. Due to the limited availability of experimental data for the specific target molecule, predicted values and data from closely related isomers are included for comparative purposes.

Table 1: Predicted ^1H NMR Spectroscopic Data for **2-Ethyl-3-methyl-1-pentene**

Protons	Chemical Shift (ppm)	Multiplicity	Integration
=CH ₂	~4.7 - 4.9	m	2H
-CH(CH ₃)-	~2.0 - 2.2	m	1H
-CH ₂ - (ethyl)	~1.9 - 2.1	q	2H
-CH ₂ - (pentene)	~1.3 - 1.5	m	2H
-CH ₃ (methyl on C3)	~0.9 - 1.1	d	3H
-CH ₃ (ethyl)	~0.8 - 1.0	t	3H
-CH ₃ (pentene)	~0.8 - 1.0	t	3H

Note: Data is predicted and ranges may vary based on the prediction software and solvent used.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **2-Ethyl-3-methyl-1-pentene**

Carbon	Chemical Shift (ppm)
C=CH ₂	~150 - 155
=CH ₂	~110 - 115
-CH(CH ₃)-	~40 - 45
-CH ₂ - (ethyl)	~25 - 30
-CH ₂ - (pentene)	~20 - 25
-CH ₃ (methyl on C3)	~15 - 20
-CH ₃ (ethyl)	~10 - 15
-CH ₃ (pentene)	~10 - 15

Note: Data is predicted and ranges may vary based on the prediction software and solvent used.

Table 3: Infrared (IR) Spectroscopic Data for Isomers of **2-Ethyl-3-methyl-1-pentene**

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Isomer
=C-H stretch	~3080	Medium	3-Ethyl-2-methyl-1-pentene[1]
C-H stretch (alkane)	~2850-2970	Strong	3-Ethyl-2-methyl-1-pentene[1]
C=C stretch	~1640	Medium	3-Ethyl-2-methyl-1-pentene[1]
-CH ₂ bend	~1460	Medium	3-Ethyl-2-methyl-1-pentene[1]
=C-H bend	~890	Strong	3-Ethyl-2-methyl-1-pentene[1]

Note: Experimental data for the isomer 3-Ethyl-2-methyl-1-pentene is presented as a reference.

Table 4: Mass Spectrometry Data for Isomers of **2-Ethyl-3-methyl-1-pentene**

m/z	Relative Intensity (%)	Proposed Fragment	Isomer
112	~15	$[M]^+$	3-Ethyl-2-methyl-2-pentene[2]
97	~30	$[M - CH_3]^+$	3-Ethyl-2-methyl-2-pentene[2]
83	~100	$[M - C_2H_5]^+$	3-Ethyl-2-methyl-2-pentene[2]
69	~40	$[C_5H_9]^+$	3-Ethyl-2-methyl-2-pentene[2]
55	~75	$[C_4H_7]^+$	3-Ethyl-2-methyl-2-pentene[2]
41	~65	$[C_3H_5]^+$	3-Ethyl-2-methyl-2-pentene[2]

Note: Experimental data for the isomer 3-Ethyl-2-methyl-2-pentene is presented as a reference. The fragmentation pattern for **2-Ethyl-3-methyl-1-pentene** is expected to be similar, with a prominent peak corresponding to the loss of an ethyl group.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: A 5-10 mg sample of **2-Ethyl-3-methyl-1-pentene** is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., $CDCl_3$). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

- ^1H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition: The carbon NMR spectrum is acquired with proton decoupling. A wider spectral width (e.g., 0-220 ppm) is used. A larger number of scans is typically required due to the lower natural abundance of ^{13}C .
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: For a liquid sample like **2-Ethyl-3-methyl-1-pentene**, a neat spectrum can be obtained. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the clean salt plates is recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired. The typical spectral range is $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

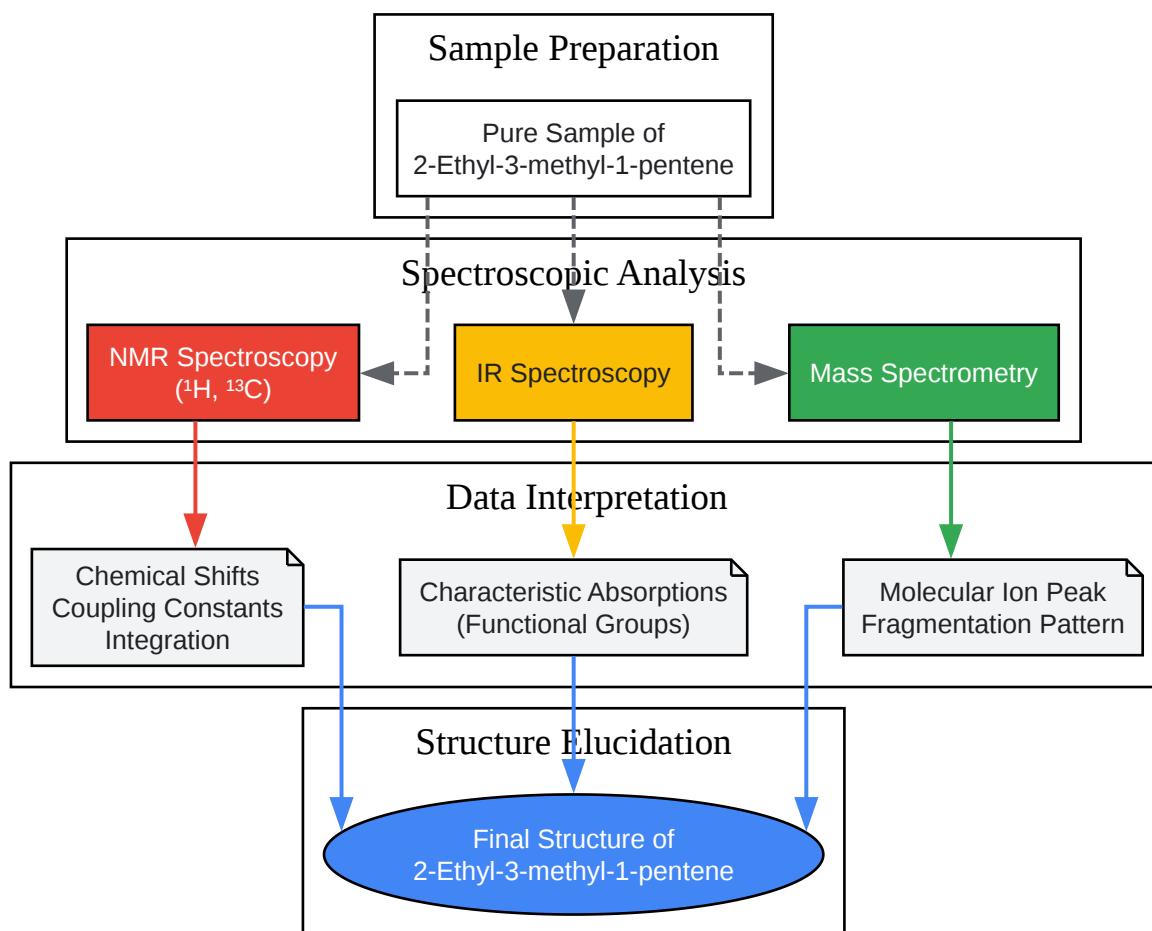
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
- Ionization: Electron Ionization (EI) is a common method for volatile organic compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: An electron multiplier or other detector records the abundance of each ion.
- Data Analysis: A mass spectrum is generated, plotting the relative intensity of ions as a function of their m/z ratio.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as **2-Ethyl-3-methyl-1-pentene**.



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Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

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